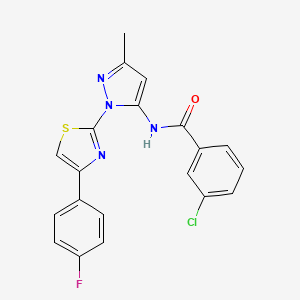

3-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a 3-methyl group, a 4-(4-fluorophenyl)thiazole moiety, and a 3-chlorobenzamide group. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the thiazole and pyrazole rings contribute to π-π stacking interactions with biological targets . The compound’s synthesis typically involves coupling reactions between substituted pyrazole amines and benzoyl chlorides, as exemplified in related analogs (e.g., ).

Properties

IUPAC Name |

3-chloro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4OS/c1-12-9-18(24-19(27)14-3-2-4-15(21)10-14)26(25-12)20-23-17(11-28-20)13-5-7-16(22)8-6-13/h2-11H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBWXPZDYCEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. They can interact with various targets inducing biological effects.

Mode of Action

Thiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl analogs (e.g., ), but may reduce insecticidal potency due to lower electronegativity . Thiazole vs. Pyrimidinone Cores: Pyrimidinone derivatives () exhibit specific enzyme inhibition (e.g., adenylyl cyclase), whereas thiazole-containing compounds (e.g., the target) show broader interactions with cholinesterases and carbonic anhydrases .

Synthetic Accessibility :

- The target compound’s synthesis is more complex than acetamide analogs (), requiring precise coupling of bulky aromatic groups. However, yields (~30–40%) align with those of related benzamide derivatives (e.g., ) .

Structural Conformations: X-ray studies of isostructural compounds () reveal that fluorophenyl-thiazole hybrids adopt planar conformations, optimizing binding to enzyme pockets.

Pharmacological Potential: The target compound’s 3-chlorobenzamide group may confer higher lipophilicity than methoxybenzamide analogs (), enhancing blood-brain barrier penetration for neurological targets . Compared to morpholinophenyl hybrids (), the absence of a morpholine ring in the target compound may limit solubility but reduce off-target effects .

Research Findings and Implications

- Enzyme Inhibition : Fluorophenyl-thiazole-pyrazole hybrids demonstrate competitive inhibition against acetylcholinesterase (AChE) and carbonic anhydrase isoforms (e.g., hCAII), with IC₅₀ values comparable to reference drugs like Donepezil .

- Antimicrobial Activity : The 3-chloro substituent may enhance antibacterial efficacy, as seen in structurally related 5-acyloxypyrazoles (), though direct studies on the target compound are pending .

- Crystallographic Insights : Single-crystal diffraction data () confirm the rigidity of the thiazole-pyrazole core, which is critical for maintaining bioactivity under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.